molecular formula C16H21F3N2O4 B11494118 Propanoic acid, 3,3,3-trifluoro-2-[[(1-methylethoxy)carbonyl]amino]-2-[(3-methylphenyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[[(1-methylethoxy)carbonyl]amino]-2-[(3-methylphenyl)amino]-, ethyl ester

Cat. No.: B11494118
M. Wt: 362.34 g/mol
InChI Key: XWEPYHZOJJECMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, phenylamino, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and carbamates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired product but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, phenylamino derivatives, and carbamate derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The phenylamino and carbamate groups contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-{[(PROPAN-2-YLOXY)CARBONYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl, phenylamino, and carbamate groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in the development of novel pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(3-methylanilino)-2-(propan-2-yloxycarbonylamino)propanoate

InChI

InChI=1S/C16H21F3N2O4/c1-5-24-13(22)15(16(17,18)19,21-14(23)25-10(2)3)20-12-8-6-7-11(4)9-12/h6-10,20H,5H2,1-4H3,(H,21,23)

InChI Key

XWEPYHZOJJECMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.